molecular weight and physicochemical properties of Cefprozil Impurity 46
molecular weight and physicochemical properties of Cefprozil Impurity 46
This guide provides an in-depth technical analysis of Cefprozil Impurity 46 , identified as the (E)-isomer of the Cefprozil Nucleus (also known as trans-7-APRA). This compound is a critical process and degradation impurity monitored under strict pharmacopeial standards (EP Impurity F).
Physicochemical Profiling, Formation Mechanisms, and Control Strategies
Executive Summary
Cefprozil Impurity 46 (CAS: 120709-09-3) is the (E)-isomer of the 7-amino-cephalosporin nucleus. It serves as both a key intermediate marker and a degradation product in the lifecycle of Cefprozil. Unlike the active drug substance (which is predominantly the cis or Z-isomer), Impurity 46 possesses the trans (E) configuration at the C3-propenyl side chain. Its presence indicates either isomerization during synthesis or hydrolysis of the Cefprozil (E)-isomer. Control of this impurity is critical due to its lack of antibiotic potency and potential to act as a precursor for complex polymers.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Technical Specification |
| Common Name | Cefprozil Impurity 46 |
| Pharmacopeial Designation | EP Impurity F (European Pharmacopoeia) |
| Chemical Name | (6R,7R)-7-Amino-8-oxo-3-[(E)-1-propenyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Synonyms | trans-7-APRA; 7-Amino-3-[(E)-propenyl]-3-cephem-4-carboxylic acid; Cefprozil Nucleus (E-isomer) |
| CAS Number | 120709-09-3 |
| Molecular Formula | C₁₀H₁₂N₂O₃S |
| Molecular Weight | 240.28 g/mol |
| Chirality | Dextrorotatory (optical rotation depends on pH) |
| Appearance | Off-white to pale yellow crystalline powder |
2.1 Solubility and Ionization Profile
Impurity 46 is a zwitterionic molecule containing a basic primary amine (C7 position) and an acidic carboxylic acid (C4 position).
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Isoelectric Point (pI): Approximately 4.5 – 5.5.
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Solubility:
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pH < 2 (Acidic): Highly soluble (cationic form, -NH₃⁺).
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pH 4–6 (Isoelectric): Minimum solubility (zwitterion, precipitates easily).
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pH > 8 (Basic): Soluble (anionic form, -COO⁻).
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LogP: -1.5 (Estimated), indicating high hydrophilicity and early elution in Reverse Phase HPLC.
Formation Mechanisms & Degradation Pathways
The formation of Impurity 46 is driven by thermodynamic isomerization and hydrolysis. The propenyl group at the C3 position is susceptible to cis-trans isomerization, particularly under thermal stress or in the presence of trace metal ions.
3.1 Primary Formation Pathways
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Process Carryover: Incomplete conversion or isomerization of the starting material (7-APRA) during the acylation step.
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Hydrolysis of Cefprozil (E-isomer): The amide bond at C7 of the Cefprozil (E)-isomer is hydrolyzed, releasing the phenylglycine side chain and yielding Impurity 46.
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Isomerization of Impurity D: The Z-isomer of the nucleus (EP Impurity D) can isomerize to the thermodynamically more stable E-isomer (Impurity 46) under acidic conditions.
3.2 Pathway Visualization
The following diagram illustrates the kinetic relationship between the active Z-nucleus and the Impurity 46 (E-nucleus).
Caption: Mechanistic pathway showing the formation of Impurity 46 (E-Nucleus) via direct isomerization or hydrolysis of the Cefprozil E-isomer.
Analytical Strategy
Detecting Impurity 46 requires high-polarity retention capability because it elutes near the solvent front in standard C18 methods.
4.1 HPLC Method Parameters (Recommended)
This protocol separates the Z and E nuclei from the main drug peak.
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Column: C18 Polar-Embedded or Phenyl-Hexyl (e.g., Zorbax SB-Aq or equivalent), 250 x 4.6 mm, 5 µm.
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Mobile Phase A: 0.02 M Ammonium Phosphate buffer (pH 3.5).
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Mobile Phase B: Acetonitrile.
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Gradient:
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0-5 min: 2% B (Isocratic hold for polar impurities).
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5-25 min: 2% → 20% B.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm (Specific for the cephem chromophore).
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Retention Order:
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Impurity D (Z-Nucleus) ~ 3.5 min
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Impurity 46 (E-Nucleus) ~ 4.2 min
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Cefprozil (Z-Isomer) ~ 12.0 min
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4.2 Identification Criteria
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Relative Retention Time (RRT): Typically 0.2 – 0.3 relative to Cefprozil.
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UV Spectrum: Maxima at ~260 nm and ~280 nm, characteristic of the 7-amino-3-cephem system.
Control Strategy
To maintain Impurity 46 below the ICH Q3A threshold (typically < 0.15%):
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Starting Material Quality: strictly limit the E-isomer content in the starting 7-APRA material.
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pH Management: Avoid prolonged exposure of the reaction mixture to pH < 2 or pH > 9, which accelerates isomerization.
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Temperature: Maintain acylation reactions < 5°C to kinetically favor the Z-isomer and prevent isomerization of the nucleus.
References
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European Pharmacopoeia (Ph. Eur.) . Cefprozil Monograph 2342. Strasbourg: EDQM. (Defines Impurity F and D). Link
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Density Pharma . Cefprozil Impurity 46 (CAS 120709-09-3).[1][2] Catalog Data. Link
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Simson Pharma . Cefprozil EP Impurity F Structure and Properties. Link
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National Center for Biotechnology Information . PubChem Compound Summary for CAS 120709-09-3. Link
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International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Link
